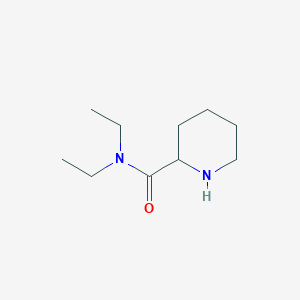

N,N-diethylpiperidine-2-carboxamide

Description

The Central Role of Piperidine (B6355638) Scaffolds in Contemporary Drug Discovery and Development

The piperidine ring, a six-membered nitrogen-containing heterocycle, is a ubiquitous and highly privileged scaffold in modern medicinal chemistry. nih.gov It is a cornerstone structure in a vast number of approved drugs and clinical candidates, underscoring its importance in the pharmaceutical industry. thieme-connect.comarizona.edu The prevalence of piperidine scaffolds can be attributed to several advantageous properties they confer upon a molecule. thieme-connect.com

The introduction of a piperidine moiety can significantly modulate the physicochemical properties of a compound, such as its solubility and lipophilicity, which are critical for drug absorption and distribution. thieme-connect.com Furthermore, the three-dimensional nature of the piperidine ring allows for more extensive and specific interactions with biological targets, potentially leading to enhanced potency and selectivity. pharmablock.com Chiral piperidine scaffolds, in particular, are of great interest as they can provide a better fit to the chiral binding sites of proteins, influencing the druggability of a molecule. thieme-connect.com

The versatility of the piperidine ring allows for its incorporation into a wide array of therapeutic agents with diverse pharmacological activities, including central nervous system modulators, anticancer agents, antihistamines, and anticoagulants. arizona.edu For instance, piperidine-containing compounds have been developed as inhibitors of the HDM2-p53 protein-protein interaction and as GLP-1R agonists. thieme-connect.com The continued exploration of novel piperidine-based molecules remains a promising strategy for enriching the library of potential drug candidates to combat various diseases. thieme-connect.com

Table 1: Examples of FDA-Approved Drugs Containing a Piperidine Scaffold

| Drug Name | Therapeutic Area |

| Ritalin (Methylphenidate) | Attention Deficit Hyperactivity Disorder (ADHD) |

| Fentanyl | Analgesic |

| Aricept (Donepezil) | Alzheimer's Disease |

| Claritin (Loratadine) | Antihistamine |

| Risperdal (Risperidone) | Antipsychotic |

Chemical and Biological Significance of Carboxamide Functional Groups in Bioactive Molecules

The chemical nature of the amide bond, with its hydrogen bond donor and acceptor capabilities, allows it to form strong and specific interactions with biological targets such as proteins and enzymes. wiley-vch.denih.gov These interactions are fundamental to the mechanism of action of many drugs. The carboxamide group is a key component of the peptide bonds that form the backbone of proteins, and its presence in small molecule drugs often mimics these natural interactions. wiley-vch.de

The introduction of a carboxamide group can also influence a molecule's pharmacokinetic properties. While it can increase polarity, which may impact cell permeability, it can also be a site for metabolic modification, allowing for the design of prodrugs. sci-hub.box The versatility of the carboxamide group is further demonstrated by its classification into N-unsubstituted and N-substituted carboxamides, both of which have been extensively studied and utilized in drug design and development for a range of therapeutic areas, including anti-infectives and anti-cancer agents. nih.gov

Table 2: Frequency of Common Functional Groups in Bioactive Molecules

| Functional Group | Percentage of Molecules Containing this Group |

| Amide | ~40% |

| Ether | ~39% |

| Tertiary Amine | ~29% |

| Fluoroalkane | ~23% |

| Secondary Amine | ~19% |

| Chloride | ~18% |

| Alcohol | ~14% |

| Ketone | ~13% |

| Carboxylic Acid | ~12% |

Data adapted from a study on the most common functional groups in bioactive molecules. researchgate.net

Academic Rationale and Research Imperatives for Investigating N,N-diethylpiperidine-2-carboxamide

The academic rationale for investigating this compound stems from the convergence of the well-established therapeutic potential of both the piperidine scaffold and the carboxamide functional group. The combination of these two privileged pharmacophores in a single molecule presents a compelling starting point for the discovery of novel bioactive compounds.

The piperidine ring, as previously discussed, offers a versatile and three-dimensional framework that can be tailored to interact with a variety of biological targets. thieme-connect.compharmablock.com The substitution at the 2-position of the piperidine ring introduces a chiral center, allowing for stereospecific interactions that can lead to improved potency and selectivity. thieme-connect.com The N,N-diethylcarboxamide moiety further enhances the molecule's potential by providing additional points for hydrogen bonding and other non-covalent interactions with target proteins. wiley-vch.denih.gov

Research into substituted piperidine carboxamides has already yielded promising results in various therapeutic areas. For example, N-(piperidin-3-yl)-N-(pyridin-2-yl)piperidine/piperazine-1-carboxamides have been identified as small molecule inhibitors of PCSK9, a target for cholesterol-lowering therapies. nih.gov The synthesis of various piperidine carboxamide derivatives is an active area of research, with methods being developed for the stereocontrolled synthesis of these compounds. nih.gov

The investigation of this compound is therefore driven by the imperative to explore novel chemical space and identify new lead compounds for drug development. Its structure suggests potential applications in areas where other piperidine-based drugs have been successful, such as neuroscience and oncology. arizona.edu Further research into the synthesis, conformational analysis, and biological evaluation of this compound and its analogues is warranted to fully elucidate its therapeutic potential. The modular nature of its synthesis would allow for the rapid generation of a library of related compounds for structure-activity relationship (SAR) studies, a key step in the drug discovery process.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N,N-diethylpiperidine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O/c1-3-12(4-2)10(13)9-7-5-6-8-11-9/h9,11H,3-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWTDDMYSMJFACO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)C1CCCCN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401293379 | |

| Record name | N,N-Diethyl-2-piperidinecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401293379 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

130497-30-2 | |

| Record name | N,N-Diethyl-2-piperidinecarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=130497-30-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N,N-Diethyl-2-piperidinecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401293379 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Advanced Chemical Transformations of N,n Diethylpiperidine 2 Carboxamide Scaffolds

Established and Novel Synthetic Routes Towards N,N-diethylpiperidine-2-carboxamide and its Analogues

The synthesis of this compound primarily originates from its corresponding carboxylic acid precursor, piperidine-2-carboxylic acid, also known as pipecolic acid. bldpharm.comnih.gov The precursor itself is commonly prepared via the catalytic hydrogenation of 2-pyridinecarboxylic acid (picolinic acid) using catalysts such as palladium on carbon. google.com

Amidation Reactions and Related Coupling Procedures

The conversion of piperidine-2-carboxylic acid to its N,N-diethylamide derivative is a crucial step that can be accomplished through several established amidation protocols. The choice of method often depends on the desired scale, efficiency, and tolerance to reaction conditions.

A common and direct approach involves the activation of the carboxylic acid group followed by nucleophilic attack by diethylamine. One such two-step procedure involves converting the carboxylic acid to a more reactive acyl chloride. whiterose.ac.uk For instance, a method analogous to the synthesis of related piperidine (B6355638) carboxamides involves reacting piperidine-2-carboxylic acid with a halogenating agent like phosphorus trichloride (B1173362) in a solvent such as toluene (B28343) to form the intermediate acid chloride. google.com This reactive intermediate is then treated with the amine, in this case, diethylamine, to yield the final amide product. google.com

Alternatively, one-pot procedures using coupling reagents are widely employed to avoid the isolation of reactive intermediates. A patented process describes the single-pot preparation of N,N-disubstituted carboxamides by reacting a carboxylic acid with N,N-diethyl carbamoyl (B1232498) chloride in the presence of a tertiary organic base like triethylamine (B128534) at room temperature. google.com Other modern coupling reagents common in peptide synthesis, such as Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium (HATU) or 1,1'-carbonyldiimidazole (B1668759) (CDI), are also effective for promoting this type of amide bond formation. chemrxiv.org A more recent development involves the use of 2-pyridinesulfonyl fluoride (B91410), which facilitates a deoxyfluorinative amidation of carboxylic acids under mild conditions, proceeding through an in-situ generation of a reactive acyl fluoride. rsc.org

| Method | Reagents | Key Features | Reference |

| Two-Step (Acid Chloride) | 1. Halogenating agent (e.g., PCl₃, SOCl₂) 2. Diethylamine | Classic, robust method; involves isolation of a reactive intermediate. | google.com |

| One-Pot (Carbamoyl Chloride) | N,N-diethyl carbamoyl chloride, Triethylamine | Single-pot process performed at ambient temperature. | google.com |

| One-Pot (Peptide Coupling) | Coupling agents (e.g., HATU, CDI), Base (e.g., DIPEA) | High efficiency, common in medicinal chemistry, avoids harsh halogenating agents. | chemrxiv.org |

| One-Pot (Deoxyfluorination) | 2-Pyridinesulfonyl fluoride | Mild conditions, proceeds via an acyl fluoride intermediate. | rsc.org |

Multi-Step Synthetic Pathways for Complex Derivatization

The synthesis of complex analogues of this compound, particularly those with multiple substituents on the piperidine ring, often requires multi-step pathways that construct the heterocyclic ring from acyclic precursors. These methods offer strategic control over the placement and stereochemistry of functional groups.

A variety of cyclization strategies are employed for the formation of the piperidine ring. nih.gov These include:

Reductive Amination: Intramolecular reductive amination of amino-aldehydes or amino-ketones is a powerful method for ring closure.

Michael Addition: The intramolecular aza-Michael addition of an amine to an α,β-unsaturated ester, ketone, or nitrile is a common strategy for forming the piperidine scaffold. whiterose.ac.uk

Radical Cyclization: Radical-mediated cyclizations of unsaturated amino-alkenes or -alkynes can effectively generate the piperidine ring system. whiterose.ac.uknih.gov For example, radical rearrangement of aziridines can produce 5-methylenepiperidines, which are versatile intermediates. whiterose.ac.uk

These ring-forming reactions produce substituted piperidines which can then be carried forward. For example, a piperidine intermediate bearing a carboxylic acid or ester at the C2 position can subsequently be converted to the N,N-diethylcarboxamide using the methods described in section 2.1.1.

Economical and Non-Conventional Synthetic Approaches (e.g., Aqueous Media, Ambient Conditions)

Modern synthetic chemistry emphasizes the development of cost-effective and environmentally benign processes. In the context of piperidine synthesis, several approaches align with these "green" chemistry principles. The catalytic hydrogenation of pyridine (B92270) precursors, a key step in accessing the piperidine-2-carboxylic acid starting material, has been successfully performed in water, reducing the reliance on volatile organic solvents. nih.gov

Flow chemistry represents a non-conventional and highly efficient alternative to traditional batch processing for multi-step synthesis. syrris.jp This technology utilizes microfluidic systems to pass reagents through columns containing immobilized catalysts or scavengers, allowing for a continuous sequence of reactions with minimal manual handling and purification steps. syrris.jp Such a process has been applied to the total synthesis of natural products containing heterocyclic rings, demonstrating its potential for creating complex molecules in a more streamlined and automated fashion. syrris.jp The principles of green chemistry, such as maximizing atom economy and using safer solvents, are also being integrated into laboratory-scale multi-step syntheses that produce heterocyclic building blocks. researchgate.net

Strategic Derivatization of the this compound Core

Once the this compound scaffold is formed, its chemical utility can be expanded through strategic derivatization at either the piperidine nitrogen or the carbon atoms of the ring.

Modifications and Substitutions at the Piperidine Nitrogen Atom

The synthesis of the title compound from piperidine-2-carboxylic acid results in a secondary amine at the N1 position of the piperidine ring, which is a prime site for further functionalization. tcichemicals.com This nitrogen atom can readily undergo N-alkylation or N-acylation to generate a library of diverse analogues.

N-Alkylation is typically achieved by reacting the piperidine with an alkyl halide (e.g., alkyl bromide or iodide) in the presence of a base. researchgate.net The base, such as potassium carbonate or N,N-diisopropylethylamine (DIPEA), neutralizes the hydrohalic acid formed during the reaction. researchgate.net For example, the synthesis of 1-Butyl-N-(2,6-dimethylphenyl)-piperidine-2-carboxamide, a close analogue of bupivacaine, demonstrates this transformation. biosynth.com Reductive amination, which involves reacting the secondary amine with an aldehyde or ketone in the presence of a reducing agent, is another common method for N-alkylation. google.com

N-Acylation can be accomplished by treating the piperidine with an acyl chloride or a carboxylic anhydride. This reaction introduces an acyl group onto the nitrogen, forming a tertiary amide, which can influence the compound's conformational properties. google.com

| Transformation | Reagents & Conditions | Resulting Moiety | Reference |

| N-Alkylation | Alkyl halide (R-X), Base (e.g., K₂CO₃, DIPEA), Solvent (e.g., DMF, MeCN) | N-Alkylpiperidine | researchgate.netbiosynth.comgoogle.com |

| Reductive Amination | Aldehyde/Ketone (R₂C=O), Reducing Agent (e.g., NaBH(OAc)₃) | N-Alkylpiperidine | google.com |

| N-Acylation | Acyl Halide (RCOCl) or Anhydride ((RCO)₂O), Base | N-Acylpiperidine | google.com |

Chemical Diversification and Substitution Patterns on the Piperidine Ring Carbons (excluding C2)

Introducing substituents directly onto the carbon framework of a pre-formed piperidine ring is a more complex challenge but offers powerful routes to novel analogues. Advanced C-H functionalization techniques have emerged as a key strategy for this purpose, although they are often applied to N-protected piperidine precursors rather than the final amide.

Rhodium-catalyzed C-H insertion reactions using donor/acceptor carbenes enable the site-selective introduction of functional groups. nih.gov The regioselectivity of these reactions can be controlled by the choice of both the rhodium catalyst and the protecting group on the piperidine nitrogen. For instance, functionalization of N-Boc-piperidine with certain rhodium catalysts favors substitution at the C2 position, while using N-α-oxoarylacetyl-piperidines can direct the functionalization to the C4 position. nih.gov

An indirect, yet effective, method for achieving C3 substitution involves the asymmetric cyclopropanation of an N-Boc-tetrahydropyridine precursor. nih.gov The resulting bicyclic intermediate can then undergo a regio- and stereoselective reductive ring-opening to install a substituent at the C3 position of the piperidine ring. nih.gov Furthermore, a strain-release strategy has been developed for the α-functionalization of cyclic amines. This approach uses photochemically generated, high-energy α-hydroxy-β-lactam intermediates that act as masked nucleophiles for cross-coupling reactions, enabling arylation, vinylation, and alkynylation at the C2 and C6 positions under mild conditions. researchgate.net

| Position | Method | Reagents/Catalyst | Precursor | Reference |

| C4 | C-H Functionalization | Rh₂(S-2-Cl-5-BrTPCP)₄ | N-α-oxoarylacetyl-piperidine | nih.gov |

| C3 | Cyclopropanation / Ring-Opening | Rhodium catalyst, then reduction | N-Boc-tetrahydropyridine | nih.gov |

| C2/C6 | Strain-Release Arylation/Vinylation | Photochemistry, then Pd-catalyzed coupling | N-phenyl keto amide derivative | researchgate.net |

Tailoring the N,N-Diethylamide Moiety through Functional Group Alterations

The N,N-diethylamide group of this compound is a key structural feature that can be chemically modified to alter the molecule's physicochemical properties. While the amide bond is generally stable, several synthetic strategies can be employed for its transformation. These alterations allow for the fine-tuning of characteristics such as lipophilicity, hydrogen bonding capacity, and conformational rigidity.

Key transformations focus on reactions such as reduction, hydrolysis, and transamidation. The reduction of the tertiary amide can yield the corresponding tertiary amine, significantly altering the basicity and polarity of the moiety. Hydrolysis, typically under acidic or basic conditions, can cleave the amide bond to yield the parent piperidine-2-carboxylic acid and diethylamine, a process often used in prodrug strategies or as a step toward further functionalization.

Furthermore, investigations into related carboxamide structures have explored the impact of subtle modifications. For instance, the N-methylation of a related amide was found to alter biological potency, and modifying the length of spacers between the amide and other functional groups has been shown to be critical for activity in other molecular systems. nih.gov These principles highlight that even minor changes to the N,N-diethylamide group, such as the introduction or removal of alkyl groups or the replacement of the entire moiety via transamidation, represent viable strategies for tailoring the scaffold.

Table 1: Potential Functional Group Transformations of the N,N-Diethylamide Moiety

| Starting Moiety | Reaction Type | Reagents/Conditions | Resulting Functional Group |

|---|---|---|---|

| N,N-Diethylcarboxamide | Amide Reduction | Strong reducing agents (e.g., Lithium aluminum hydride) | Tertiary Amine (N,N-diethylaminomethyl) |

| N,N-Diethylcarboxamide | Amide Hydrolysis | Strong acid or base with heat | Carboxylic Acid |

| N,N-Diethylcarboxamide | Transamidation | Amine nucleophile, catalyst | Different Secondary or Tertiary Amide |

Advanced Analytical Spectroscopic and Chromatographic Techniques for Structural Elucidation

The unambiguous structural confirmation of this compound and its derivatives relies on a combination of advanced spectroscopic and chromatographic methods. These techniques provide detailed information about the molecular framework, connectivity, and purity of the synthesized compounds. scialert.netresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for elucidating the precise structure. In the ¹H-NMR spectrum of a closely related analog, N,N-diethyl-1-tosylpiperidine-2-carboxamide, distinct signals corresponding to the protons of the piperidine ring, the N,N-diethyl groups, and any substituents (like a tosyl group) can be identified and assigned. scialert.net The chemical shifts (δ), signal multiplicities (e.g., triplet, quartet), and coupling constants (J) provide definitive evidence of the molecular structure.

Table 2: Representative ¹H-NMR Spectral Data for N,N-diethyl-1-tosylpiperidine-2-carboxamide scialert.net

| Chemical Shift (δ) ppm | Multiplicity & Coupling Constant (J) | Proton Assignment |

|---|---|---|

| 7.58-7.56 | d, J = 8.0 Hz | 2H, Ar-H |

| 7.21-7.19 | d, J = 8.0 Hz | 2H, Ar-H |

| 4.86-4.85 | m | 1H, Piperidine Ring |

| 3.73-3.70 | q, J = 7.2 Hz | 2H, N-CH₂ |

| 3.31-3.26 | q, J = 7.08 Hz | 2H, N-CH₂ |

| 1.26-1.23 | t, J = 7.2 Hz | 3H, CH₃ |

Infrared (IR) Spectroscopy: FTIR spectroscopy is used to identify the presence of key functional groups. The most prominent absorption band for this class of molecules is the strong carbonyl (C=O) stretch of the tertiary amide group, typically observed in the region of 1630-1680 cm⁻¹. For derivatives like the N-tosylated compound, characteristic bands for the sulfonyl group (SO₂) also appear. scialert.net

Table 3: Key IR Absorption Bands for a Related N,N-diethyl-amide Derivative scialert.net

| Wavenumber (cm⁻¹) | Functional Group |

|---|---|

| ~1707 | C=O (Amide) |

| ~1601 | C=C (Aromatic) |

Mass Spectrometry (MS): MS is crucial for determining the molecular weight of the compound and providing information about its fragmentation pattern, which further confirms the structure. The molecular ion peak (M⁺) corroborates the elemental composition calculated for the proposed structure.

Chromatographic Techniques: Purification and purity assessment are typically achieved using chromatographic methods. Column chromatography is frequently employed to isolate the target compound from reaction mixtures in good to excellent yields. scialert.netresearchgate.net Techniques like flash column chromatography are also effective for separating complex mixtures, including different stereoisomers that may form during synthesis. chemrxiv.org

Structure Activity Relationship Sar Investigations of N,n Diethylpiperidine 2 Carboxamide and Its Derivatives

Fundamental Principles and Methodologies in SAR Elucidation for Piperidine (B6355638) Carboxamides

The elucidation of structure-activity relationships (SAR) for piperidine carboxamides involves a systematic process of chemical modification and biological evaluation. The core principle is to identify the key structural features, known as pharmacophores, that are essential for biological activity and to understand how alterations to the molecule's scaffold affect its interaction with biological targets.

Methodologies employed in these investigations include:

Chemical Derivatization: This involves the synthesis of a series of analogues where specific parts of the N,N-diethylpiperidine-2-carboxamide molecule are systematically varied. This could include changes to the piperidine ring, the N-substituents, and the carboxamide functional group. nih.gov

Biological Screening: The synthesized derivatives are then tested in various biological assays to determine their activity. nih.gov This can range from in vitro assays measuring binding affinity to a specific receptor to cell-based assays assessing a functional response.

Computational Modeling: Techniques like 3D-QSAR (Three-Dimensional Quantitative Structure-Activity Relationship) and pharmacophore modeling are used to build computational models that correlate the structural features of the compounds with their biological activities. nih.gov These models can help visualize favorable and unfavorable regions for activity, guiding the design of new, more potent compounds. nih.gov

Elucidating the Influence of Piperidine Ring Stereochemistry and Substitution Positions on Biological Activity

The stereochemistry of the piperidine ring and the position of substituents are crucial determinants of the biological activity of this compound derivatives. Chirality, in particular, can have a profound impact on a molecule's pharmacological properties. nih.gov

Key findings in this area include:

Stereoselectivity: The spatial arrangement of atoms (stereochemistry) can significantly affect how a molecule interacts with its biological target. nih.gov Often, only one enantiomer (a non-superimposable mirror image) of a chiral drug is responsible for the desired therapeutic effect, while the other may be inactive or even cause unwanted side effects. For some piperidine derivatives, the S- and R-configurations can lead to differences in biological activities. nih.gov

Positional Isomerism: The location of substituents on the piperidine ring can dramatically alter a compound's activity. For instance, moving a substituent from one position to another can lead to significant changes in potency and selectivity. nih.gov Research on other piperidine-containing compounds has shown that introducing substituents at specific positions, such as the 2-position, can enhance properties like aqueous solubility. thieme-connect.com

Ring Conformation: The flexibility of the piperidine ring allows it to adopt different conformations, such as chair and boat forms. The introduction of substituents can influence the equilibrium between these conformations. For example, installing methyl groups on the piperidine ring has been shown to shift the ring's conformation and result in significant gains in activity. acs.org

A hypothetical representation of how stereochemistry can influence activity is shown in the table below.

| Compound | Configuration | Relative Activity |

| Derivative A | (R) | +++ |

| Derivative B | (S) | + |

The Role of N-Substituents on the Piperidine Ring in Modulating Compound Potency and Selectivity

The substituent attached to the nitrogen atom of the piperidine ring plays a pivotal role in modulating the potency and selectivity of this compound derivatives. This position offers a convenient point for chemical modification to fine-tune the pharmacological properties of the molecule.

Key observations regarding N-substituents include:

Impact on Affinity and Selectivity: The nature of the N-substituent can significantly influence a compound's binding affinity for its target and its selectivity for one receptor subtype over another. For example, in a series of σ1 receptor ligands, N-methylpiperidine derivatives showed high affinity, while compounds with a proton, a tosyl group, or an ethyl group at the same position exhibited considerably lower affinity. nih.gov

Modulation of Physicochemical Properties: N-substituents can alter important physicochemical properties like lipophilicity and basicity. researchgate.net These properties, in turn, affect a compound's absorption, distribution, metabolism, and excretion (ADME) profile. For instance, introducing fluorine atoms into the N-alkyl side chains of N-alkyl-piperidine-2-carboxamides was found to decrease basicity. researchgate.net

Influence on Potency: The size and nature of the N-substituent can directly impact potency. In some series of piperidine derivatives, compounds with N-propyl and N-diethyl groups were found to be potent. acs.org

The following table illustrates the hypothetical effect of different N-substituents on potency.

| N-Substituent | Potency (IC₅₀) |

| -CH₃ | 50 nM |

| -CH₂CH₃ | 100 nM |

| -CH₂CH₂CH₃ | 25 nM |

Impact of Diethylamide Moiety Modifications on Receptor Binding and Pharmacological Efficacy

Modifications to the diethylamide moiety of this compound can have a profound impact on receptor binding and pharmacological efficacy. This part of the molecule is critical for interaction with the biological target, and even subtle changes can lead to significant alterations in activity.

Key aspects of diethylamide moiety modifications include:

Bioisosteric Replacement: The amide group can be replaced with other functional groups that have similar physicochemical properties, a strategy known as bioisosteric replacement. For example, replacing an amide linkage with a thioamide link has been shown to drastically reduce inhibitory activity in some piperine (B192125) derivatives. acs.org

Functional Group Derivatization: The functional groups within the amide moiety can be derivatized to explore their role in binding. For instance, functionalization of the amino group in some agonist compounds with different sulfonamide derivatives significantly improved D3 receptor affinity. nih.gov However, in other cases, derivatization of the amide can lead to a loss of agonist potency. nih.gov

A hypothetical example of how modifications to the amide moiety can affect receptor binding is shown below.

| Amide Modification | Receptor Affinity (Kᵢ) |

| Diethylamide | 15 nM |

| Dimethylamide | 50 nM |

| Pyrrolidinyl amide | 8 nM |

Analysis of Physicochemical Parameters in Relation to Biological Response within the this compound Series

The biological response of compounds in the this compound series is intricately linked to their physicochemical properties. Understanding these relationships is crucial for optimizing drug candidates.

Key physicochemical parameters and their influence include:

Lipophilicity (logP/logD): This parameter describes a compound's affinity for a lipid environment. It is a critical factor in determining a drug's ability to cross cell membranes and the blood-brain barrier. Modulating the lipophilicity by introducing or removing certain functional groups can significantly impact a compound's biological activity and pharmacokinetic properties. researchgate.net For instance, the introduction of fluorine atoms can increase lipophilicity at neutral pH. researchgate.net

Basicity (pKa): The basicity of the piperidine nitrogen is a key determinant of the compound's ionization state at physiological pH. This, in turn, affects its solubility, permeability, and interaction with the target protein. The introduction of electron-withdrawing groups near the basic center can decrease the pKa. researchgate.net

Molecular Weight and Size: The size and shape of the molecule are critical for fitting into the binding site of the target receptor. There is often an optimal size for a ligand to achieve maximum potency.

Hydrogen Bonding Capacity: The ability to form hydrogen bonds with the receptor is often a key contributor to binding affinity. The amide group in this compound is a potential hydrogen bond donor and acceptor.

The following table provides a hypothetical analysis of how different physicochemical parameters might correlate with biological activity.

| Compound | logP | pKa | Biological Activity |

| Derivative X | 2.5 | 8.5 | High |

| Derivative Y | 3.8 | 7.9 | Moderate |

| Derivative Z | 1.2 | 9.1 | Low |

Pharmacological Target Identification and Mechanistic Studies

In Vitro Assessment of Biological Activities in Recombinant Systems and Cell Lines

The initial evaluation of a compound's biological potential often involves in vitro assays using recombinant proteins and various cell lines. For derivatives of N,N-diethylpiperidine-2-carboxamide, these studies have primarily focused on their antimicrobial properties.

A notable derivative, 1-(benzylsulfonyl)-N,N-diethylpiperidine-2-carboxamide , has been the subject of such investigations. In a study assessing its antibacterial activity, this compound was tested against Gram-negative and Gram-positive bacteria. The results, as detailed in the table below, indicate a degree of concentration-dependent inhibition of microbial growth. nih.gov

Table 1: In Vitro Antibacterial Activity of 1-(benzylsulfonyl)-N,N-diethylpiperidine-2-carboxamide

| Test Organism | Assay Type | Concentration (µg/mL) | Result |

|---|---|---|---|

| Escherichia coli | Minimum Inhibitory Concentration (MIC) | ≤ 100 | Inhibition of microbial growth observed |

| Staphylococcus aureus | Not specified | Not specified | Moderate activity reported |

These findings highlight the potential of this sulfonated derivative as an antibacterial agent. The N,N-diethylamido moiety was observed to contribute to the antibacterial efficacy when compared to its precursor, suggesting the importance of this functional group in the observed biological activity. nih.gov

Enzyme Mechanism Studies and Biochemical Assay Applications

Currently, there is a notable lack of specific information in the public domain regarding the application of this compound in detailed enzyme mechanism studies or its use as a tool in specific biochemical assays. While the broader class of piperidine (B6355638) carboxamides has been investigated as enzyme inhibitors, dedicated studies elucidating the mechanistic action of this particular compound are not extensively reported.

Identification and Validation of Specific Molecular Targets (e.g., Kinases, Cholinesterases, Receptors, Transporters, DNA Gyrase)

The identification of specific molecular targets is a critical step in understanding the pharmacological action of a compound. For this compound, preliminary information suggests potential interactions with certain enzymes.

Furthermore, while piperidine derivatives have been explored as inhibitors of various kinases, cholinesterases, and as ligands for different receptors and transporters, specific data validating these as targets for this compound are currently lacking. Similarly, its potential interaction with DNA gyrase, a target for some antibacterial agents, has not been specifically reported for the parent compound, although the antibacterial activity of its sulfonated derivative might suggest this as a possible, yet unconfirmed, avenue of investigation. The mechanism of action for the antibacterial sulfonamide derivatives is suggested to be the inhibition of DNA synthesis by interfering with the biosynthesis of folic acid. nih.gov

Elucidation of Ligand-Receptor Interaction Profiles

At present, there are no publicly available studies that specifically elucidate the ligand-receptor interaction profile of this compound with any particular biological target. Molecular docking and other computational studies, which are often employed to predict such interactions, have not been reported for this compound.

Exploration of the Broad Pharmacological Spectrum of Piperidine Carboxamide Derivatives (e.g., Antineoplastic, Antimicrobial, Antiviral, Anti-inflammatory)

The piperidine carboxamide scaffold is known to be a versatile platform for the development of agents with a wide range of pharmacological activities. Derivatives of this structural class have shown promise in various therapeutic areas.

Antineoplastic Activity: Some reports suggest that this compound may exhibit anticancer activity by delaying S-phase progression in the cell cycle. However, detailed in vitro studies, including IC50 values against various cancer cell lines, are not provided in the available literature to substantiate this claim. The broader class of piperidine derivatives has been more extensively studied for antineoplastic effects.

Antimicrobial Activity: As previously mentioned, the sulfonated derivative, 1-(benzylsulfonyl)-N,N-diethylpiperidine-2-carboxamide , has demonstrated in vitro antibacterial activity. nih.gov It was shown to inhibit the growth of E. coli at a concentration of ≤ 100 µg/mL. nih.gov This suggests that with appropriate chemical modifications, the this compound core can serve as a basis for developing new antimicrobial agents. The proposed mechanism for related sulfonamides involves the inhibition of bacterial DNA synthesis. nih.gov

Antiviral and Anti-inflammatory Activity: There is currently no specific information available from the reviewed sources regarding the antiviral or anti-inflammatory properties of this compound itself. While the general class of piperidine derivatives has been investigated for such activities, dedicated studies on this particular compound are absent from the public domain.

Computational Chemistry and in Silico Modeling Approaches

Molecular Docking Simulations for Predicting Ligand-Target Binding Modes and Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second to form a stable complex. Understanding these interactions at the molecular level is crucial for designing potent and selective drug candidates.

Molecular docking simulations have been instrumental in identifying the key interactions between piperidine-containing ligands and their biological targets. For instance, studies on piperidine (B6355638) derivatives targeting enzymes like acetylcholinesterase (AChE) and vascular endothelial growth factor receptor 2 (VEGFR-2) have revealed critical binding motifs. nih.govnih.govacgpubs.orgresearchgate.net In the context of N,N-diethylpiperidine-2-carboxamide, docking studies would aim to predict its binding pose within a specific protein's active site.

Key interactions often observed for similar carboxamide-containing molecules include:

Hydrogen Bonding: The amide group of the carboxamide can act as both a hydrogen bond donor and acceptor, forming crucial interactions with polar amino acid residues such as Asp, Glu, and Cys919. nih.govresearchgate.net

Hydrophobic Interactions: The diethyl groups and the piperidine ring can engage in hydrophobic interactions with nonpolar residues, contributing to binding affinity.

Ionic Interactions: Depending on the pH and the nature of the binding pocket, the piperidine nitrogen could be protonated and form ionic bonds with negatively charged residues like Asp or Glu. nih.gov

A hypothetical docking study of this compound into a target active site might reveal interactions similar to those observed for related inhibitors, as detailed in the table below.

| Interaction Type | Potential Interacting Residues (Example) |

| Hydrogen Bond | ASP1046, GLU885, CYS919 |

| Hydrophobic | VAL848, LEU840, ILE1025 |

| Ionic | ASP1046 |

This table presents hypothetical interactions based on studies of similar piperidine carboxamide derivatives. nih.govresearchgate.net

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. For this compound, a hybrid virtual screening approach integrating both ligand-based and structure-based methods could be employed to discover novel analogues with enhanced activity. nih.gov

The process would typically involve:

Database Preparation: Assembling a large database of chemical compounds, such as the ZINC database or commercial libraries.

Pharmacophore-Based Filtering: Using a pharmacophore model derived from known active compounds to rapidly filter the database and select molecules with the desired chemical features.

Docking-Based Screening: Docking the filtered compounds into the target protein's active site to predict their binding affinities and poses.

ADMET Prediction: Analyzing the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of the top-scoring hits to prioritize candidates with favorable drug-like properties. nih.govmdpi.com

This multi-step protocol allows for the efficient identification of promising lead candidates for further experimental validation. nih.govnih.gov

Quantitative Structure-Activity Relationship (QSAR) and 3D-QSAR Modeling for Predictive Activity

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. 3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), extend this by considering the three-dimensional properties of molecules. nih.govyoutube.com

For a series of this compound analogues, a 3D-QSAR study could be performed to understand the structural requirements for a particular biological activity, for instance, as inhibitors of a specific kinase. youtube.comnih.gov The process involves aligning the molecules and calculating steric and electrostatic fields around them. The resulting models can be visualized as contour maps, highlighting regions where modifications to the structure would likely increase or decrease activity.

A typical 3D-QSAR study on piperidine derivatives might yield the following statistical parameters:

| Model | q² | r² | SEE | F-value |

| CoMFA | 0.715 | 0.988 | 0.048 | 150.2 |

| CoMSIA | 0.698 | 0.975 | 0.052 | 125.8 |

This table shows example statistical values from a 3D-QSAR study on related compounds, where q² is the cross-validated correlation coefficient, r² is the non-cross-validated correlation coefficient, SEE is the standard error of estimate, and F is the Fischer statistic. researchgate.netsemanticscholar.org

These models can then be used to predict the activity of newly designed compounds, guiding the synthesis of more potent analogues. nih.govsemanticscholar.org

Molecular Dynamics Simulations and Relative Binding Free Energy (RBFE) Calculations

Molecular dynamics (MD) simulations provide a detailed view of the dynamic behavior of a ligand-protein complex over time. For this compound, MD simulations can be used to assess the stability of its binding mode predicted by docking and to understand the conformational changes that occur upon binding. nih.govresearchgate.net

Relative Binding Free Energy (RBFE) calculations, often performed using techniques like free energy perturbation (FEP), are a powerful tool for accurately predicting the change in binding affinity resulting from small chemical modifications. nih.govyoutube.com This method is particularly valuable in lead optimization, where it can prioritize which analogues to synthesize. nih.govacs.org The core principle involves a thermodynamic cycle that connects the binding free energies of two related ligands. acs.orgbohrium.com

The accuracy of RBFE calculations has significantly improved with advancements in force fields and sampling algorithms, coupled with the power of graphics processing units (GPUs). nih.gov Studies have shown that these methods can achieve a mean unsigned error (MUE) of around 1 kcal/mol, which is sufficient to be highly impactful in a drug discovery project. acs.org

In Silico Prediction of Biological Activity Spectra and Pharmacological Target Prioritization

In the early stages of drug discovery, it is beneficial to predict the likely biological activities and potential targets of a new chemical entity. Software programs can predict a compound's biological activity spectrum based on its structural similarity to compounds with known activities.

For this compound, such predictions could suggest potential therapeutic applications, for example, as an antineoplastic or anti-inflammatory agent. nih.govplos.org These predictions are based on statistical analysis of large databases of bioactive compounds.

An example of a predicted activity spectrum for a novel compound might include:

| Biological Activity | Probability to be Active (Pa) | Probability to be Inactive (Pi) |

| Antineoplastic | 0.533 | 0.021 |

| Antimetastatic | 0.450 | 0.045 |

| Antioxidant | 0.205 | 0.110 |

This table provides an example of a PASS (Prediction of Activity Spectra for Substances) analysis for a hypothetical compound. plos.org

These in silico predictions help in prioritizing which pharmacological targets to investigate experimentally, thereby streamlining the drug discovery process. nih.govnih.gov

Pharmacophore Modeling and Ligand-Based Drug Design (LBDD) Strategies

Pharmacophore modeling is a cornerstone of ligand-based drug design (LBDD), particularly when the three-dimensional structure of the biological target is unknown. nih.gov A pharmacophore represents the essential steric and electronic features that are necessary for a molecule to interact with a specific target. nih.gov

For this compound, a pharmacophore model could be generated based on a set of known active analogues. nih.gov This model would typically consist of features such as hydrogen bond acceptors (HBA), hydrogen bond donors (HBD), hydrophobic regions (HY), and positively ionizable centers (PI). nih.govnih.gov

A hypothetical pharmacophore model for a series of piperidine carboxamide inhibitors might include:

One hydrogen bond acceptor (from the carboxamide oxygen)

One hydrophobic feature (from the diethyl groups)

One positively ionizable feature (from the piperidine nitrogen)

This pharmacophore model can then be used as a 3D query to screen virtual libraries for novel scaffolds that possess the desired features, leading to the discovery of new classes of active compounds. nih.govnih.govnih.gov

Advanced Drug Design Principles and Lead Optimization Methodologies

N,N-diethylpiperidine-2-carboxamide as a Core Scaffold for Rational Drug Design

The this compound framework serves as a versatile core scaffold in rational drug design. Its inherent structural features, including a chiral center at the 2-position of the piperidine (B6355638) ring and the presence of a carboxamide group, offer multiple points for chemical diversification. This allows for the systematic exploration of structure-activity relationships (SAR) to optimize pharmacological properties.

The piperidine ring, a common motif in pharmaceuticals, can adopt various conformations, influencing how a molecule interacts with its biological target. The diethylamide group provides a handle for modifying lipophilicity and hydrogen bonding potential, which are critical for membrane permeability and target engagement.

A notable example of the utility of the piperidine-4-carboxamide scaffold, a close structural relative, is in the design of secretory glutaminyl cyclase (sQC) inhibitors. nih.gov Through pharmacophore-assisted virtual screening, a novel sQC inhibitor with a piperidine-4-carboxamide moiety was identified, demonstrating the potential of this scaffold in targeting enzymes implicated in neurodegenerative diseases like Alzheimer's. nih.gov Further studies involving molecular docking, molecular dynamics simulations, and X-ray crystallography have provided detailed insights into the binding mode of these inhibitors, paving the way for the design of more potent analogs. nih.gov

Similarly, the 1,8-naphthyridin-2(1H)-on-3-carboxamide scaffold has been successfully employed to develop highly selective cannabinoid-2 (CB2) receptor agonists. nih.gov This demonstrates the broad applicability of carboxamide-containing heterocyclic scaffolds in designing compounds with specific pharmacological profiles.

Hit-to-Lead (H2L) and Lead Optimization (LO) Strategies Applied to Piperidine Carboxamide Series

The progression of a "hit" compound, identified from a high-throughput screen (HTS), to a "lead" candidate with improved properties is a critical phase in drug discovery. For the piperidine carboxamide series, this process involves a combination of iterative design, multi-parameter optimization, and rigorous experimental validation. chemrxiv.org

Iterative Design Cycles and Multi-Parameter Optimization

The hit-to-lead (H2L) and lead optimization (LO) phases are characterized by iterative cycles of chemical synthesis and biological testing. chemrxiv.org The goal is to simultaneously improve multiple parameters, including potency, selectivity, and pharmacokinetic properties. chemrxiv.orgnih.gov

Computational tools play a significant role in this process. For instance, in the optimization of a SARS-CoV-2 Mpro inhibitor series, a combination of high-throughput medicinal chemistry and computational simulations was used to rapidly advance a hit compound to a potent lead. acs.org This approach leveraged 3D structural information to guide modifications targeting specific binding pockets of the protein. acs.org

Multi-parameter optimization often involves navigating a complex chemical space to find a balance between conflicting properties. nih.gov For example, increasing a compound's potency might inadvertently decrease its solubility or increase its toxicity. Therefore, a holistic approach that considers all relevant parameters is essential for successful lead optimization. nih.govyoutube.com

Orthogonal Assay Qualification for Promising Hit Series

A crucial step in the H2L process is the validation of initial screening hits to eliminate false positives. creative-biolabs.comnih.gov Orthogonal assays, which employ different detection technologies or assay formats to measure the same biological endpoint, are instrumental in this regard. nih.govdrugtargetreview.com

For instance, if a primary screen is based on a fluorescence readout, a follow-up orthogonal assay might use a luminescence- or absorbance-based method. nih.gov This helps to identify compounds that interfere with the primary assay's technology rather than interacting with the biological target. creative-biolabs.comdrugtargetreview.com

Biophysical techniques such as surface plasmon resonance (SPR), isothermal titration calorimetry (ITC), and nuclear magnetic resonance (NMR) are also frequently used as orthogonal methods to confirm direct binding of a hit to its target protein and to determine its binding affinity. nih.govresearchgate.netnih.gov These methods are generally less susceptible to the types of interference that can plague cell-based or biochemical assays. creative-biolabs.com

The following table summarizes common orthogonal assay techniques used in hit validation:

| Assay Technique | Principle | Information Gained |

| Surface Plasmon Resonance (SPR) | Measures changes in refractive index upon binding to a sensor surface. | Binding affinity (KD), kinetics (kon, koff) |

| Isothermal Titration Calorimetry (ITC) | Measures the heat change upon binding. | Binding affinity (KD), stoichiometry (n), thermodynamics (ΔH, ΔS) |

| Nuclear Magnetic Resonance (NMR) | Detects changes in the magnetic environment of atomic nuclei upon binding. | Binding site information, structural changes |

| Thermal Shift Assay (TSA) | Measures the change in protein melting temperature upon ligand binding. | Target engagement, stabilization |

Strategies for Optimizing Efficacy, Selectivity, and Biological Properties

Once a lead series is established, the focus shifts to fine-tuning the molecular structure to maximize therapeutic potential while minimizing off-target effects.

Bioisosteric Replacements and Functional Group Modifications

For the piperidine carboxamide scaffold, bioisosteric replacements can be applied to various parts of the molecule. For example, the piperidine ring itself can be replaced with other heterocyclic systems, such as 2-azaspiro[3.3]heptane, to potentially improve solubility and metabolic stability. enamine.netenamine.net

The carboxamide group is also a common target for bioisosteric replacement. Heterocyclic rings like triazoles, oxadiazoles, or oxazoles can mimic the hydrogen bonding properties of the amide while offering improved metabolic stability. drughunter.com The trifluoroethylamine group is another emerging bioisostere for amides. drughunter.com

Functional group modifications are also employed to optimize properties. For instance, in the development of piperidine-4-carboxamide derivatives as CCR5 inhibitors, a "group-reverse" strategy was used to design novel compounds with potent antiviral activity. nih.gov

Conformational Analysis and Stereochemical Control in Lead Optimization

The three-dimensional shape of a molecule is critical for its biological activity. Conformational analysis, which studies the different spatial arrangements of atoms in a molecule, is therefore a key aspect of lead optimization.

For a molecule like this compound, the stereochemistry at the C2 position of the piperidine ring is of paramount importance. The two enantiomers can have vastly different biological activities and pharmacokinetic properties. Therefore, controlling the stereochemistry during synthesis and evaluating the individual enantiomers is essential.

Computational methods, such as 3D-QSAR modeling and molecular docking, are often used to understand the relationship between a compound's conformation and its activity. arabjchem.org These studies can help to identify the optimal conformation for binding to the target and guide the design of new analogs with improved properties. For example, in the design of piperidine carboxamide derivatives as ALK inhibitors, 3D-QSAR modeling was used to elucidate key structural features required for potent inhibition. arabjchem.org

Designing for Specific Intermolecular Interactions

The biological activity of a molecule like this compound is fundamentally governed by its ability to engage in specific intermolecular interactions with its target receptor or enzyme. These non-covalent interactions, though transient, collectively determine the binding affinity and selectivity of the compound. A detailed analysis of the molecule's structure reveals several key features that can be rationally modified to enhance these interactions.

The core structure of this compound consists of a piperidine ring, a secondary amine within the ring, and a carboxamide group at the 2-position, which itself is N,N-disubstituted with ethyl groups. Each of these components plays a distinct role in the potential binding of the molecule.

Hydrogen Bonding: The amide group is a classic hydrogen bond participant. While the tertiary amide nitrogen of the N,N-diethylcarboxamide group cannot act as a hydrogen bond donor, the carbonyl oxygen is a strong hydrogen bond acceptor. Furthermore, the secondary amine (N-H) within the piperidine ring is a potent hydrogen bond donor. In a receptor pocket, this N-H group can form a crucial hydrogen bond with an acceptor residue (like an oxygen or nitrogen atom on an amino acid side chain), while the carbonyl oxygen can interact with a donor residue (like a hydroxyl or amide group). Research on analogous structures like piperidine-3-carboxamide derivatives has shown that the carbonyl group of the carboxamide is a key pharmacophoric feature, often acting as a hydrogen bond acceptor. nih.gov

Ionic Interactions: The piperidine nitrogen is basic and can be protonated under physiological conditions (pH ~7.4), acquiring a positive charge. This allows for the formation of a strong ionic bond, or salt bridge, with a negatively charged residue (e.g., aspartate or glutamate) in the binding site. This type of interaction can be a powerful anchoring point for the ligand. Pharmacophore models for related N-arylpiperidine compounds have identified the piperidine nitrogen as a key positively ionizable feature for receptor interaction. nih.gov

Steric Constraints: The substitution pattern on the piperidine ring dictates the molecule's three-dimensional shape and conformational flexibility. The placement of the N,N-diethylcarboxamide group at the 2-position imposes significant steric constraints compared to substitution at the 3- or 4-positions. This specific arrangement influences how the molecule can orient itself within a binding pocket. The chair conformation of the piperidine ring places substituents in either axial or equatorial positions, which can profoundly impact binding affinity. Drug design efforts must consider these steric factors to ensure a complementary fit with the target, avoiding unfavorable steric clashes. For instance, structure-activity relationship (SAR) studies on piperidine-3-carboxamide analogs revealed that moving the carboxamide to the 4-position resulted in an inactive compound, highlighting the importance of the substituent's specific location. nih.gov

| Structural Feature | Interaction Type | Potential Role in Binding |

|---|---|---|

| Piperidine Ring N-H | Hydrogen Bond Donor | Anchors the molecule by donating a hydrogen bond to a receptor acceptor group. |

| Carboxamide C=O | Hydrogen Bond Acceptor | Accepts a hydrogen bond from a receptor donor group, contributing to binding affinity. |

| Protonated Piperidine Nitrogen | Ionic Interaction | Forms a strong salt bridge with a negatively charged amino acid residue in the target. |

| N,N-diethyl Groups & Piperidine CH2 | Hydrophobic Interactions | Engages with nonpolar pockets in the receptor, increasing binding affinity through the hydrophobic effect. |

| Substituent at 2-position | Steric Constraints | Defines the specific 3D orientation required for a complementary fit with the target binding site. |

Prodrug Strategies Involving this compound Derivatives

Prodrugs are inactive or less active precursors of a drug that are converted into the active form in the body through enzymatic or chemical transformation. This strategy is often employed to overcome pharmacokinetic challenges such as poor solubility, limited membrane permeability, rapid metabolism, or to achieve targeted drug delivery. For a molecule like this compound, several prodrug approaches could be envisioned to enhance its therapeutic potential.

The most chemically tractable site for prodrug modification on this scaffold is the secondary amine within the piperidine ring. This nitrogen can be derivatized to mask its polarity, thereby increasing the molecule's lipophilicity and its ability to cross biological membranes like the intestinal wall or the blood-brain barrier.

A common strategy involves acylation of the piperidine nitrogen to form an amide. This amide bond would be designed to be stable in the gastrointestinal tract but susceptible to cleavage by amidase or esterase enzymes in the plasma or target tissues, thereby releasing the active parent drug.

Another approach is the formation of a carbamate (B1207046). Reacting the piperidine nitrogen with an appropriate chloroformate or activated carbonate would yield a carbamate linkage. The nature of the group attached to the carbamate can be tuned to control the rate of cleavage and the physicochemical properties of the prodrug.

Phosphate (B84403) prodrugs represent another viable strategy, particularly if increased water solubility is desired for parenteral administration. google.com A phosphate group could be attached to the piperidine nitrogen via a cleavable linker. These prodrugs are often substrates for alkaline phosphatases, which are abundant in the body, leading to the release of the active compound.

The selection of the appropriate prodrug moiety depends on the specific limitations of the parent drug. If the goal is to improve oral bioavailability, a lipophilic group that is cleaved post-absorption would be ideal. If targeting a specific tissue is the objective, the promoiety would be designed to be recognized and cleaved by an enzyme that is overexpressed in that tissue. For instance, some antiviral prodrugs are designed to be preferentially activated within virus-infected cells. google.com

| Prodrug Strategy | Modification Site | Promoietylinkage | Potential Advantage | Activation Mechanism |

|---|---|---|---|---|

| Acyloxyalkyl Carbamate | Piperidine Nitrogen | Carbamate | Improved membrane permeability | Enzymatic (Esterase) cleavage |

| Amino Acid Conjugate | Piperidine Nitrogen | Amide | Targeted uptake by amino acid transporters | Enzymatic (Peptidase) cleavage |

| Phosphate Ester | Piperidine Nitrogen (via linker) | Phosphoester/Phosphoramide | Increased aqueous solubility | Enzymatic (Phosphatase) cleavage |

| N-Acylation | Piperidine Nitrogen | Amide | Mask polarity, improve oral absorption | Enzymatic (Amidase) cleavage |

By applying these advanced principles of drug design, the therapeutic profile of this compound can be systematically optimized, transforming a lead compound into a viable clinical candidate.

Future Research Directions and Translational Perspectives for N,n Diethylpiperidine 2 Carboxamide

Development of Next-Generation Synthetic Methodologies for N,N-diethylpiperidine-2-carboxamide

The efficient and stereoselective synthesis of piperidine (B6355638) derivatives is a cornerstone of drug discovery. Future research will likely focus on developing more modular and sustainable methods to create complex piperidine carboxamides.

Recent advancements have already begun to move away from classical, often harsh, multi-step procedures. For instance, a novel two-stage process combines biocatalytic carbon-hydrogen oxidation with nickel electrocatalysis for radical cross-coupling. technologynetworks.comnews-medical.net This method streamlines the synthesis of high-value piperidines by reducing the number of steps from as many as 7-17 down to just 2-5, thereby improving efficiency and cost-effectiveness. technologynetworks.comnews-medical.net This approach offers a modular strategy for building complex 3D molecules and reduces the reliance on expensive precious metal catalysts like palladium. news-medical.net

Another promising avenue is the use of gold(I)-catalyzed intramolecular dearomatization/cyclization and oxidative amination of non-activated alkenes to form substituted piperidines. nih.gov These methods allow for the simultaneous formation of the N-heterocycle and the introduction of other functional groups. nih.gov Intramolecular radical cyclization of 1,6-enynes initiated by triethylborane (B153662) also represents a powerful tool for creating polysubstituted piperidines. nih.gov

Future methodologies will likely continue to leverage biocatalysis and electrochemistry to achieve greater selectivity and reduce environmental impact. The development of one-pot reactions that combine piperidine ring formation with functionalization will be a key area of focus, accelerating the synthesis of diverse compound libraries for screening.

Integration of High-Throughput Screening and Phenotypic Assays

To unlock the full therapeutic potential of piperidine carboxamides, high-throughput screening (HTS) and high-content screening (HCS) will be indispensable. These technologies enable the rapid evaluation of large compound libraries to identify "hits" with desired biological activity. scdiscoveries.com

HTS has already proven effective in identifying piperidine carboxamides with anti-malarial and anti-HIV activity. monash.eduacs.orgnih.gov For example, a piperidine carboxamide (SW042) with anti-malarial properties was identified through phenotypic screening. monash.edu HCS, a variant of HTS, utilizes automated imaging and advanced image analysis to simultaneously assess multiple cellular parameters, providing detailed insights into a compound's mechanism of action. scdiscoveries.com

A notable application of this is the use of a whole-cell-based HTS and HCS assay to discover N-arylpiperidine-3-carboxamide derivatives that induce a senescence-like phenotype in melanoma cells. nih.gov This image-based technology allowed for the identification of a lead compound and the subsequent evaluation of structure-activity relationships of 45 analogs. nih.gov

Phenotypic screening, which assesses the effect of a compound on cell morphology or function, is a powerful tool for discovering first-in-class medicines. A gene biomarker-based phenotypic screening approach successfully identified a 3,4-disubstituted piperidine derivative as a modulator of macrophage M2 polarization, which has therapeutic potential for multiple sclerosis. nih.gov

Future efforts will likely involve the development of more sophisticated and physiologically relevant cell-based assays, including 3D organoids and co-culture systems, to better predict in vivo efficacy and toxicity.

Application of Artificial Intelligence and Machine Learning in this compound Drug Discovery Pipelines

Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize drug discovery by accelerating timelines and improving the accuracy of predictions. nih.govijettjournal.orgnih.gov These computational tools can be applied at various stages of the drug discovery pipeline for piperidine carboxamides.

AI and ML algorithms can be trained on vast datasets of chemical structures and their associated biological activities to predict the properties of novel compounds. nih.govresearchgate.net This includes predicting a compound's efficacy, toxicity, and pharmacokinetic profile before it is even synthesized, thereby saving time and resources. nih.govresearchgate.net For instance, ML models can predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of new drug-like compounds. researchgate.net

In the context of piperidine carboxamides, AI could be used to:

Design novel derivatives: Generative AI models can propose new molecular structures with a high probability of being active against a specific biological target.

Predict biological targets: AI can analyze the structural features of a compound and predict its likely protein targets within the human body.

Optimize lead compounds: ML algorithms can guide the chemical modification of a lead compound to improve its potency and drug-like properties. nih.gov

The integration of AI with HTS data can create powerful predictive models. For example, data from phenotypic screens of piperidine carboxamides can be used to train ML models to identify other compounds in a virtual library that are likely to have a similar effect.

While AI offers immense potential, its successful application depends on the availability of large, high-quality datasets. nih.gov As more data on piperidine carboxamides becomes available, the predictive power of AI and ML models in this area will continue to grow.

Exploration of Novel Therapeutic Areas and Neglected Disease Applications for Piperidine Carboxamide Chemotypes

The versatility of the piperidine carboxamide scaffold makes it a promising starting point for the development of drugs for a wide range of diseases, including those that are currently neglected.

Established and Emerging Therapeutic Areas:

| Therapeutic Area | Target/Mechanism | Example Piperidine Carboxamide Application |

| Oncology | Inhibition of pro-tumorigenic receptors, induction of apoptosis, CDK2 inhibition. nih.govmdpi.com | Piperine-carboximidamide hybrids as multi-targeted agents against EGFR, BRAFV600E, and CDK2. nih.gov |

| Infectious Diseases | Inhibition of viral entry (HIV), proteasome inhibition (malaria). monash.eduacs.orgnih.gov | TAK-220 as a CCR5 antagonist for HIV-1. acs.orgnih.gov Piperidine carboxamides as species-selective proteasome inhibitors for malaria. monash.edu |

| Osteoporosis | Inhibition of Cathepsin K. mdpi.com | Novel piperidine-3-carboxamide derivatives as anti-bone resorption agents. mdpi.com |

| Neurological Disorders | Modulation of sigma receptors, dopamine (B1211576) reuptake inhibition. nih.govresearchgate.net | Piperidine/piperazine-based compounds with high affinity for the sigma-1 receptor. nih.gov |

Neglected Diseases:

The development of new treatments for neglected tropical diseases is a global health priority. The piperidine carboxamide chemotype offers a promising scaffold for this purpose. For example, the success of piperidine carboxamides in treating malaria, caused by the Plasmodium parasite, suggests that this chemical class could be explored for other parasitic diseases. monash.edu The ability to develop species-selective inhibitors, as demonstrated in the malaria research, is particularly important for minimizing toxicity to the human host. monash.edu

Future research should focus on screening libraries of piperidine carboxamides against a panel of targets relevant to neglected diseases, such as those caused by kinetoplastids (e.g., Leishmaniasis, Chagas disease) and helminths. The adaptability of the piperidine scaffold allows for fine-tuning of its properties to achieve the desired potency and selectivity against these diverse pathogens.

Q & A

Basic Questions

Q. What are the established synthetic routes for N,N-diethylpiperidine-2-carboxamide, and how are intermediates characterized?

- Methodological Answer : Synthesis typically involves nucleophilic substitution or amidation reactions. For example, reacting piperidine-2-carboxylic acid with diethylamine in the presence of coupling agents (e.g., EDC/HOBt) under inert conditions. Intermediates are characterized via -NMR (e.g., δ 1.2–1.4 ppm for diethyl groups) and -NMR (carbonyl resonance ~170 ppm). Purity is confirmed by HPLC (≥98%) and mass spectrometry (e.g., ESI-MS for molecular ion [M+H]) .

Q. Which analytical techniques are critical for verifying structural integrity and purity?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Assign peaks for diethyl substituents (triplet at ~1.2 ppm for CH, quartet at ~3.3 ppm for CH) and piperidine ring protons .

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., C) with <5 ppm error .

- HPLC : Use C18 columns with UV detection (λ = 210–254 nm) to assess purity .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities (e.g., receptor binding vs. functional assays)?

- Methodological Answer :

- Comparative Assays : Replicate studies under standardized conditions (e.g., pH, temperature, cell lines) to isolate variables .

- Meta-Analysis : Aggregate data from multiple studies, applying statistical tools (e.g., ANOVA) to identify outliers or methodological biases .

- Mechanistic Profiling : Use techniques like surface plasmon resonance (SPR) to measure binding kinetics and differentiate allosteric vs. orthosteric effects .

Q. What strategies are effective for elucidating the compound’s interaction with molecular targets (e.g., enzymes, ion channels)?

- Methodological Answer :

- Molecular Docking : Employ software (e.g., AutoDock Vina) to predict binding modes, validated by mutagenesis studies .

- X-Ray Crystallography : Co-crystallize the compound with target proteins (e.g., kinases) to resolve 3D interaction details .

- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) to distinguish entropy- vs. enthalpy-driven interactions .

Q. How should discrepancies in physicochemical properties (e.g., logP, solubility) across databases be addressed?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.